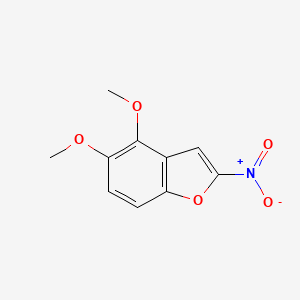![molecular formula C20H13Cl2N B14494056 3,3-Dichloro-1-phenylspiro[aziridine-2,9'-fluorene] CAS No. 65161-86-6](/img/structure/B14494056.png)
3,3-Dichloro-1-phenylspiro[aziridine-2,9'-fluorene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dichloro-1-phenylspiro[aziridine-2,9’-fluorene] is a complex organic compound characterized by its unique spiro structure, which includes an aziridine ring fused to a fluorene moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-1-phenylspiro[aziridine-2,9’-fluorene] typically involves the reaction of 9-fluorenone with phenylhydrazine to form a hydrazone intermediate. This intermediate is then subjected to cyclization under acidic conditions to yield the spiro compound. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dichloro-1-phenylspiro[aziridine-2,9’-fluorene] undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The aziridine ring can be oxidized or reduced under specific conditions.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cycloaddition reactions can produce complex polycyclic structures .
Aplicaciones Científicas De Investigación
3,3-Dichloro-1-phenylspiro[aziridine-2,9’-fluorene] has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,3-Dichloro-1-phenylspiro[aziridine-2,9’-fluorene] involves its interaction with various molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in the design of bioactive compounds that can modify specific proteins or nucleic acids .
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dichloro-1-phenylaziridine: Lacks the fluorene moiety, making it less complex.
1-Phenylspiro[aziridine-2,9’-fluorene]: Does not have the chlorine atoms, affecting its reactivity.
3-Chloro-1-phenylspiro[aziridine-2,9’-fluorene]: Contains only one chlorine atom, altering its chemical properties.
Uniqueness
3,3-Dichloro-1-phenylspiro[aziridine-2,9’-fluorene] is unique due to its combination of a spiro structure, aziridine ring, and dichloro substitution. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .
Propiedades
Número CAS |
65161-86-6 |
|---|---|
Fórmula molecular |
C20H13Cl2N |
Peso molecular |
338.2 g/mol |
Nombre IUPAC |
2,2-dichloro-1-phenylspiro[aziridine-3,9'-fluorene] |
InChI |
InChI=1S/C20H13Cl2N/c21-20(22)19(23(20)14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13H |
Clave InChI |
BDYQDFSAGVIUMC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C3(C2(Cl)Cl)C4=CC=CC=C4C5=CC=CC=C35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


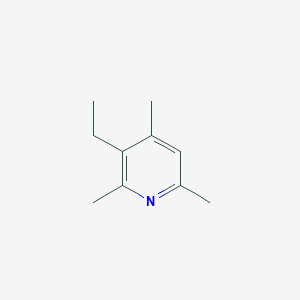
![{[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetyl chloride](/img/structure/B14493980.png)
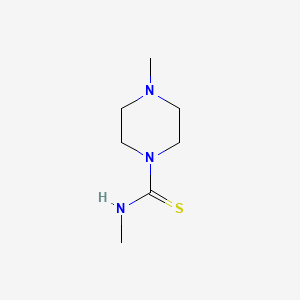
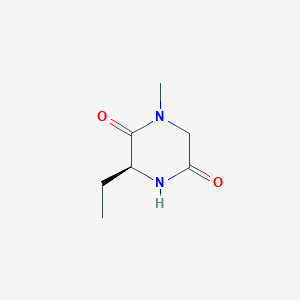
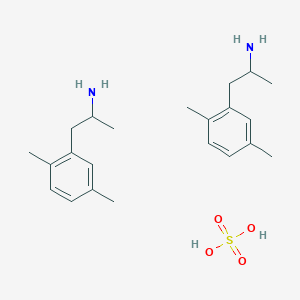
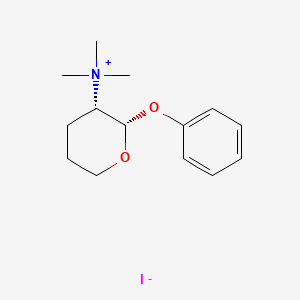

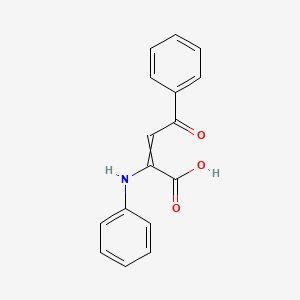
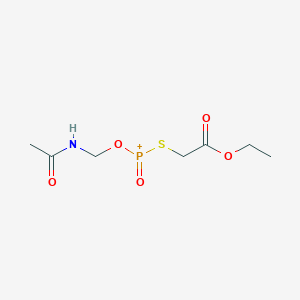
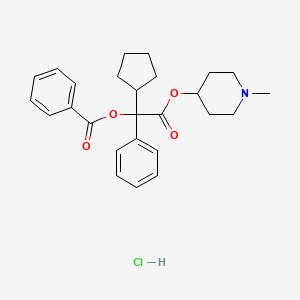
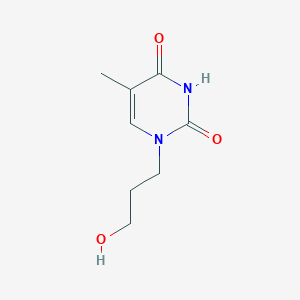
![7,8-Dichlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14494031.png)
![[(1-Bromohexan-2-YL)selanyl]benzene](/img/structure/B14494037.png)
